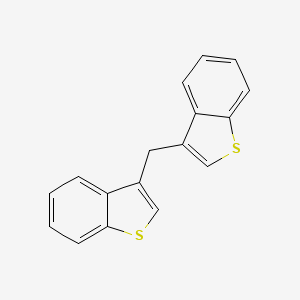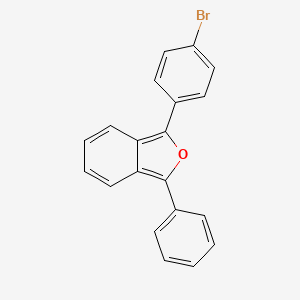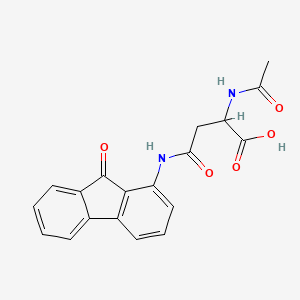
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine: is a synthetic compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of an acetyl group and a fluorenone moiety attached to the asparagine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Fluorenone Derivative: The fluorenone moiety is synthesized through the oxidation of fluorene using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetylation: The fluorenone derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group.
Coupling with Asparagine: The acetylated fluorenone is coupled with asparagine through peptide bond formation. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The fluorenone moiety can undergo further oxidation to form more complex derivatives.
Reduction: Reduction of the fluorenone group can yield fluorenyl alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Products: Fluorenyl alcohol derivatives.
Substitution Products: Compounds with various functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The fluorenone moiety is known for its biological activity, which can be harnessed for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine involves its interaction with molecular targets such as enzymes and receptors. The fluorenone moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)glycine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)alanine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)valine
Uniqueness: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is unique due to the presence of the asparagine amino acid, which imparts specific properties such as hydrogen bonding capability and solubility. This distinguishes it from other fluorenyl derivatives and makes it a valuable compound for various applications.
Properties
CAS No. |
31792-57-1 |
|---|---|
Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-acetamido-4-oxo-4-[(9-oxofluoren-1-yl)amino]butanoic acid |
InChI |
InChI=1S/C19H16N2O5/c1-10(22)20-15(19(25)26)9-16(23)21-14-8-4-7-12-11-5-2-3-6-13(11)18(24)17(12)14/h2-8,15H,9H2,1H3,(H,20,22)(H,21,23)(H,25,26) |
InChI Key |
LAPLGDSKHNQRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
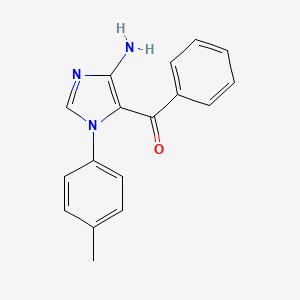
![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
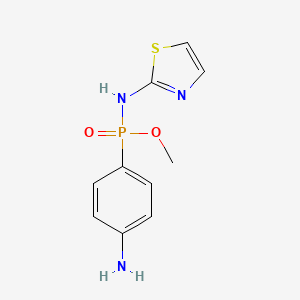
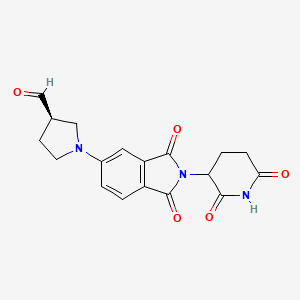
![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)
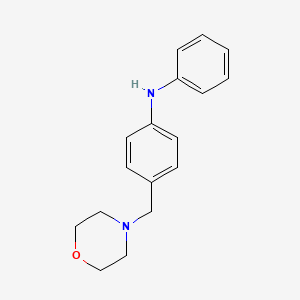
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)
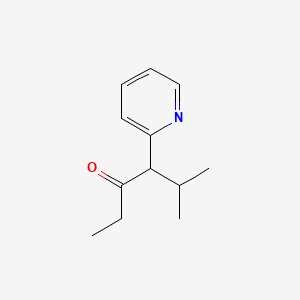
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
